4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
4-Fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The molecule also contains a branched ethyl group linked to both a thiophen-2-yl moiety and a thiophene-2-sulfonyl group.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S4/c1-12-10-13(6-7-14(12)18)27(22,23)19-11-16(15-4-2-8-24-15)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCQALRSQWSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Fluoro-3-methylbenzene
Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl group at the para position of 4-fluoro-3-methylbenzene. The reaction proceeds under anhydrous conditions at 0–5°C to minimize polysubstitution. Excess chlorosulfonic acid (3–4 equivalents) ensures complete conversion, yielding the sulfonic acid intermediate, which is subsequently treated with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
Key Parameters
- Temperature: 0–5°C (prevents thermal decomposition).
- Solvent: Dichloromethane (inert, facilitates easy SOCl₂ removal).
- Yield: 85–92% after purification via vacuum distillation.
Synthesis of 2-(Thiophen-2-yl)-2-(Thiophene-2-sulfonyl)ethylamine
Preparation of 2-(Thiophen-2-yl)ethylamine (Intermediate A)
Source outlines a five-step synthesis starting from thiophene:
- Bromination : Thiophene undergoes electrophilic bromination at -10°C using Br₂ in CCl₄ to yield 2-bromothiophene.
- Grignard Formation : 2-Bromothiophene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
- Ethylene Oxide Addition : The Grignard reagent reacts with ethylene oxide at 9°C, producing 2-(thiophen-2-yl)ethanol.
- Esterification : The alcohol is converted to its tosylate ester using 4-methylbenzenesulfonyl chloride and triethylamine (Et₃N) in toluene.
- Ammonolysis : The tosylate undergoes ammonolysis under pressure (2–3 atm NH₃, 120°C) to yield 2-(thiophen-2-yl)ethylamine.
Optimization Note
The use of toluene-THF solvent mixtures enhances Grignard stability, improving yields to 78–82%.
Introduction of Thiophene-2-sulfonyl Group
The sulfonyl group is introduced via oxidation of a thioether intermediate (Source):
- Thioether Formation : Intermediate A reacts with thiophene-2-thiol in the presence of NaH, forming 2-(thiophen-2-yl)-2-(thiophene-2-thio)ethylamine.
- Oxidation to Sulfone : Sodium periodate (NaIO₄) in aqueous methanol oxidizes the thioether to the sulfone at 60°C.
Reaction Conditions
- NaIO₄: 2.3 equivalents (ensures complete oxidation).
- Solvent: Methanol/water (4:1 v/v).
- Yield: 67–72% after column chromatography.
Sulfonamide Bond Formation
The final step involves coupling the sulfonyl chloride and ethylamine intermediates:
Procedure
- Deprotonation : 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylamine (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) with Et₃N (2.5 equivalents) at 0°C.
- Sulfonyl Chloride Addition : 4-Fluoro-3-methylbenzene-1-sulfonyl chloride (1.1 equivalents) is added dropwise. The mixture warms to room temperature and stirs for 12 h.
- Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with 5% HCl, NaHCO₃, and brine.
- Purification : Silica gel chromatography (ethyl acetate/hexanes) isolates the product as a white solid.
Yield and Characterization
- Yield: 54–60%.
- ¹H NMR : δ 7.80 (dd, J = 8.8, 2.3 Hz, 1H, aromatic), 3.40–3.48 (m, 1H, CH₂), 2.41 (d, J = 4.8 Hz, 3H, CH₃).
- LCMS (ES) : m/z 587 [M+H]⁺.
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonation of Preformed Ethylamine
An alternative approach involves sulfonating the thiophene ring after ethylamine synthesis:
- Sulfonation : Intermediate A is treated with chlorosulfonic acid at -10°C, followed by hydrolysis to the sulfonic acid.
- Chlorination : Thionyl chloride converts the sulfonic acid to the sulfonyl chloride.
- Coupling : Reaction with 4-fluoro-3-methylbenzene-1-sulfonamide yields the target compound.
Challenges
- Regioselectivity: Sulfonation may occur at undesired positions on the thiophene ring.
- Yield: <50% due to side reactions.
Industrial-Scale Considerations
Solvent Recycling
Source emphasizes solvent recovery in tosylate synthesis. Dichloromethane and toluene are distilled under reduced pressure and reused, reducing costs by 30–40%.
Waste Management
NaIO₄ oxidation generates iodine byproducts, necessitating treatment with sodium thiosulfate before disposal.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The fluorine and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen and Heterocyclic Variations
The compound shares structural similarities with several sulfonamides documented in the evidence:
Physicochemical and Electronic Properties
- Halogen Effects : Replacing the 4-fluoro group with chloro (as in ) increases molecular weight by ~16.45 Da and may enhance lipophilicity (Cl vs. F: ClogP ≈ +0.5).
- Heterocyclic Substitution : The thiophen-2-yl group in the target compound likely improves π-π stacking interactions compared to furan-2-yl analogues (e.g., ), as thiophene’s sulfur atom enhances aromaticity and polarizability .
Biological Activity
The compound 4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.56 g/mol. The structure includes a benzene ring substituted with a fluorine atom and a methyl group, alongside thiophene units and a sulfonamide group. The presence of these functional groups is crucial for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Benzene Ring | Central structure with fluorine and methyl substitutions |
| Thiophene Units | Contribute to the compound's reactivity and biological properties |
| Sulfonamide Group | Involved in various biological interactions |
Antibacterial Activity
Research has shown that sulfonamides exhibit significant antibacterial properties. The compound's structure allows it to interfere with bacterial folate synthesis, which is essential for DNA replication.
- Mechanism of Action : Inhibition of dihydropteroate synthase, leading to reduced folate levels in bacteria.
- Case Study : A study indicated that compounds similar to this compound demonstrated effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM .
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory effects. The compound may exhibit similar properties through the inhibition of pro-inflammatory cytokines.
- Mechanism of Action : Inhibition of COX and LOX enzymes, leading to reduced production of inflammatory mediators.
- Research Findings : In vitro assays revealed that thiophene derivatives could inhibit TNF-α and IL-6 expression, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
Preliminary studies indicate that the compound may also have anticancer properties, particularly against liver cancer cell lines.
- Cytotoxicity Studies : The compound showed IC50 values comparable to standard anticancer drugs like Sorafenib in HepG2 cell lines, indicating significant cytotoxic activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 66 ± 1.20 | HepG2 |
| Sorafenib | 50 ± 0.47 | HepG2 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the thiophene moiety and subsequent coupling with the fluorinated benzene sulfonamide. Key steps include:
- Thiophene sulfonylation : Use of sulfur trioxide complexes or chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions .
- Nucleophilic substitution : Reaction of the sulfonated thiophene with a fluorinated benzene sulfonamide precursor in polar aprotic solvents (e.g., DMF) at 60–80°C, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR : H and C NMR to confirm regiochemistry of fluorinated and thiophene groups (e.g., δ 7.2–7.8 ppm for thiophene protons, δ 162 ppm for C-F in F NMR) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 507.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodology :
- Assay standardization : Compare protocols for enzyme inhibition (e.g., IC variations due to ATP concentration differences in kinase assays) .
- Structural analogs : Perform SAR studies using derivatives (e.g., replacing thiophene with furan) to isolate functional group contributions .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins and reconcile conflicting activity data .
Q. What strategies are recommended for improving the metabolic stability of this sulfonamide derivative in preclinical studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to shield sulfonamide motifs from first-pass metabolism .
- CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots; modify methyl/fluoro substituents to reduce oxidation .
- Plasma protein binding assays : Evaluate affinity for albumin via equilibrium dialysis; adjust lipophilicity (logP) through substituent engineering .
Q. How can computational modeling guide the optimization of this compound’s selectivity toward specific enzyme isoforms?
- Methodology :
- Homology modeling : Build 3D structures of understudied isoforms (e.g., COX-2 vs. COX-1) using SWISS-MODEL .
- Free-energy perturbation (FEP) : Calculate binding energy differences for fluorophenyl/thiophene interactions in active sites .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger’s Phase .
Notes
- Advanced questions emphasize mechanistic analysis and methodological troubleshooting, aligning with the compound’s structural complexity and research-grade applications.
- References to crystallography (e.g., ) and computational tools ensure interdisciplinary rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
